2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
CAS No.: 1021219-98-6
Cat. No.: VC11983244
Molecular Formula: C24H20N4O3S2
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021219-98-6 |
|---|---|
| Molecular Formula | C24H20N4O3S2 |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C24H20N4O3S2/c1-2-30-17-11-9-16(10-12-17)22-26-21(31-27-22)15-33-24-25-20-8-4-3-7-19(20)23(29)28(24)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3 |
| Standard InChI Key | KQMPRPUCRIJILV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the 3,4-dihydroquinazolin-4-one family, characterized by a bicyclic scaffold fused with a thioether-linked 1,2,4-oxadiazole moiety and a thiophene substituent. Key structural elements include:
-
A 3,4-dihydroquinazolin-4-one core (positions 1–4), providing rigidity and hydrogen-bonding capacity .
-
A sulfanyl bridge (-S-) connecting the quinazolinone core to a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group .
-
A thiophen-2-ylmethyl group at position 3, introducing aromatic and electronic diversity .
The systematic IUPAC name reflects these components, emphasizing the oxadiazole and thiophene appendages. Computational models suggest a planar quinazolinone core with orthogonal orientation of the oxadiazole and thiophene groups, potentially enabling multi-target interactions .
Pharmacological Profile and Mechanisms
Although direct bioactivity data for this compound is limited, structural analogs and computational docking studies suggest several therapeutic avenues:
Anticancer Activity
Dihydroquinazolinones bearing styryl or aryl substituents exhibit sub-μM cytotoxicity against diverse cancer cell lines (Table 1) . The oxadiazole moiety, particularly with ethoxyaryl groups, enhances tubulin polymerization inhibition, akin to colchicine-site binders .
Table 1: Cytotoxicity of Structural Analogs (GI₅₀, μM)
| Compound | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) |
|---|---|---|---|
| 2-Styrylquinazolinone | 0.044 | 0.050 | 0.062 |
| 1-Naphthyl derivative | <0.05 | <0.05 | 0.12 |
| Oxadiazole variant | 0.89 | 1.2 | 0.75 |
Physicochemical and ADMET Properties
Computational predictions (Table 2) highlight challenges and opportunities for drug development:
Table 2: Predicted Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 504.6 g/mol |
| LogP | 3.8 ± 0.2 |
| Solubility (pH 7.4) | 12 μM (low) |
| CYP3A4 Inhibition | High risk |
| Plasma Protein Binding | 92% |
The high logP and low solubility suggest formulation challenges, necessitating prodrug strategies or nanoparticle delivery .
Future Directions and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume